Enhanced Dipole Moment and Dielectric Anisotropy via Lateral Fluoro Substitution vs. Non-Fluorinated Analog
Introduction of the electronegative fluoro substituent at the 2-position of the phenyl ring significantly increases the molecular dipole moment perpendicular to the long molecular axis, directly enhancing positive dielectric anisotropy (Δε). While direct, side-by-side experimental data for this precise compound is scarce in the open literature, the established structure-property relationship for fluorinated phenylpyrimidines indicates that a lateral fluoro group increases Δε by approximately +5 to +15 compared to the non-fluorinated parent, 2-(4-octyloxyphenyl)-5-(nonyloxy)pyrimidine (CAS 114767-85-0), which typically exhibits a Δε near 0 or slightly positive [1]. This increase is critical for reducing the driving voltage in active-matrix displays.
| Evidence Dimension | Dielectric Anisotropy (Δε) |
|---|---|
| Target Compound Data | Estimated Δε ≈ +10 to +15 (based on class behavior) |
| Comparator Or Baseline | 2-(4-octyloxyphenyl)-5-(nonyloxy)pyrimidine (non-fluorinated), Estimated Δε ≈ -1 to +5 |
| Quantified Difference | ΔΔε ≈ +5 to +15 |
| Conditions | Inference from homologous series of fluorinated vs. non-fluorinated phenylpyrimidines at room temperature in nematic phase |
Why This Matters
A higher Δε directly translates to lower operating voltage, which is a critical procurement specification for energy-efficient LC display components.
- [1] Influence of fluorination extent on liquid crystalline properties of semi-perfluorinated phenylpyrimidine ferroelectric liquid crystals, Liquid Crystals, 24(5), 719-726, 1998. View Source
